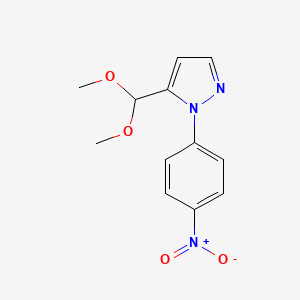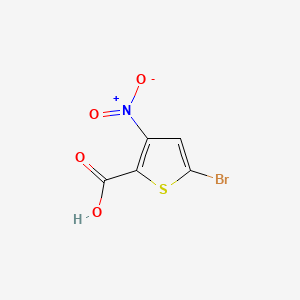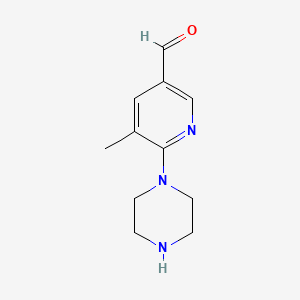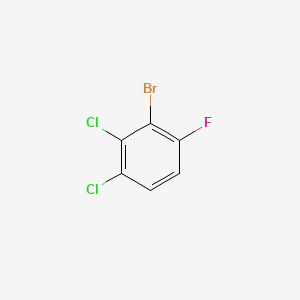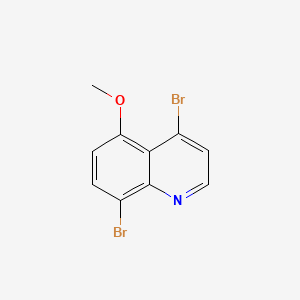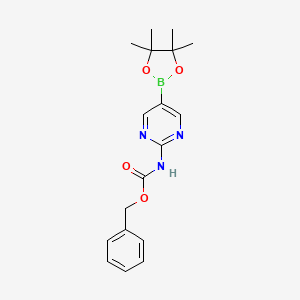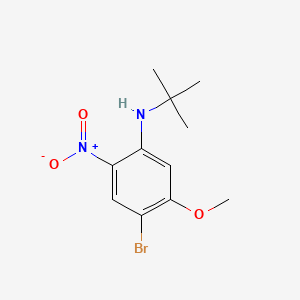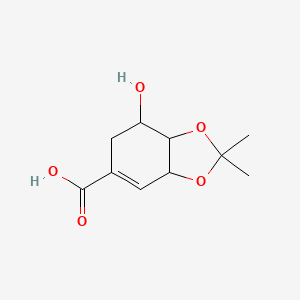
3,4-O-Isopropylidene shikimic acid
Übersicht
Beschreibung
3,4-O-Isopropylidene-shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has anti-inflammatory effects and antioxidant activities .
Synthesis Analysis
3,4-O-Isopropylidene-shikimic acid is a derivative of shikimic acid (SA). SA is extracted from Illicium verum Hook.fil., which has been used in traditional Chinese medicine .Chemical Reactions Analysis
3,4-Oxo-isopropylidene shikimic acid has been found to relieve brain edema in rats subjected to MCAT by improving energy metabolism and Na+, K±ATPase activity in rat brain tissue .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
ISA has been shown to possess significant anti-inflammatory properties. In studies, it reduced inflammation induced by various agents such as xylene and carrageenan in animal models . This suggests its potential use in developing treatments for conditions characterized by inflammation, such as arthritis or dermatitis.
Analgesic Effects
The compound has also demonstrated analgesic effects, reducing pain in animal models when induced by acetic acid and thermal stimuli . This points to its application in pain management, potentially offering an alternative to traditional painkillers with fewer side effects.
Antioxidant Activity
ISA exhibits moderate antioxidant activity, scavenging harmful free radicals like superoxide and hydroxyl radicals . This property is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and some types of cancer.
Gastrointestinal Protection
Research has highlighted ISA’s protective effects against experimental colitis in rats, suggesting its therapeutic potential for inflammatory bowel diseases like ulcerative colitis and Crohn’s disease . It could be used to alleviate symptoms and prevent flare-ups in patients.
Neuroprotective Potential
ISA has been found to inhibit platelet aggregation and blood coagulation, which are critical factors in the development of cerebral ischemia . This indicates its possible role in preventing strokes and treating other cerebrovascular diseases.
Pharmaceutical Research and Drug Synthesis
Due to its stability and versatility, ISA serves as a valuable building block in pharmaceutical research for synthesizing novel drug candidates . It’s particularly useful in creating drugs with anti-inflammatory and analgesic properties.
Wirkmechanismus
Target of Action
3,4-O-Isopropylidene shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has been found to have anti-inflammatory and antioxidant activities . The primary targets of this compound are the inflammatory mediators and reactive oxygen species (ROS) in the body .
Mode of Action
The compound interacts with its targets by reducing the production of pro-inflammatory mediators and ROS . This leads to a decrease in inflammation and oxidative stress in the body .
Biochemical Pathways
It is known that the compound plays a role in the inflammatory response and oxidative stress pathways . By reducing the production of pro-inflammatory mediators and ROS, the compound can help to alleviate inflammation and oxidative stress .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The anti-inflammatory and antioxidant activities of 3,4-O-Isopropylidene shikimic acid result in a reduction of inflammation and oxidative stress in the body . This can lead to a decrease in symptoms associated with conditions such as colitis .
Action Environment
The action of 3,4-O-Isopropylidene shikimic acid can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that its absorption and efficacy may be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by factors such as temperature and light .
Safety and Hazards
When handling 3,4-O-Isopropylidene shikimic acid, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILATNHSTHZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920057 | |
| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-O-Isopropylidene shikimic acid | |
CAS RN |
90927-40-5 | |
| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What analytical techniques are commonly used to study 3,4-O-Isopropylidene shikimic acid?
A: High-performance liquid chromatography (HPLC) is a key method for analyzing 3,4-O-Isopropylidene shikimic acid. [] Researchers have developed and validated RP-HPLC methods for determining its concentration in various matrices, including Kangshuansu tablets [] and biological samples. [] These methods offer sensitivity, accuracy, and reproducibility for studying this compound. []
A: Yes, a study using a mouse model investigated the tissue distribution of 3,4-O-Isopropylidene shikimic acid following intravenous administration. [] The results revealed rapid distribution throughout the body, with the highest concentrations observed in the blood. [] The compound also appeared to accumulate in tissues like the stomach, intestines, muscle, and potentially fat. [] These findings suggest a need to monitor its levels during clinical use. []
A: Yes, 3,4-O-Isopropylidene shikimic acid has been identified in the whole plant extract of Hypericum wightianum Wall ex Wight et Arn. [] This finding suggests a potential natural source for this compound, though its abundance and extraction methods require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

